![molecular formula C21H31N3O B2973631 (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421588-85-3](/img/structure/B2973631.png)
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Studies
- Synthesis and Antimicrobial Studies : A study by Prakash et al. (2013) focused on the synthesis of compounds by condensing N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate, including structures similar to the specified compound. These synthesized compounds were characterized using various spectral techniques and showed antimicrobial activity against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).
Structural Analysis
- Crystal and Molecular Structures : Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds, highlighting the influence of substituents on the molecular conformation. This research contributes to understanding the structural basis of the compound's interactions and potential applications (Karczmarzyk & Malinka, 2004).
Antileishmanial Activity
- Development of Antileishmanial Agents : Mayence et al. (2004) explored a series of 1,4-diarylpiperazines, including structures analogous to the specified compound, for their antileishmanial activity. One compound in particular showed significant potency, suggesting potential therapeutic applications in treating leishmaniasis (Mayence, Vanden Eynde, LeCour, Walker, Tekwani, & Huang, 2004).
Dopaminergic Ligands
- Dopaminergic Ligand Synthesis and Evaluation : Penjišević et al. (2016) synthesized and evaluated a series of compounds as probes for mapping the dopamine D2 receptor binding site. This research suggests the utility of these compounds in studying dopaminergic systems and potentially developing drugs targeting the dopamine D2 receptor (Penjišević, Sukalovic, Andrić, Roglic, Soskic, & Kostić-Rajačić, 2016).
X-ray, NMR, and DFT Studies
- Complex Structure Analysis : Dega-Szafran, Katrusiak, and Szafran (2006) determined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine, providing insights into the molecular interactions and structural conformation through X-ray diffraction, NMR spectroscopy, and DFT studies (Dega-Szafran, Katrusiak, & Szafran, 2006).
Propiedades
IUPAC Name |
(E)-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-9,18,20H,10-17H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRYCZWDHPCOL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.